4,5-Dichloro-2-fluoropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

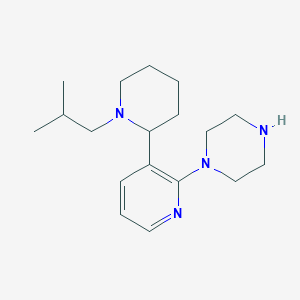

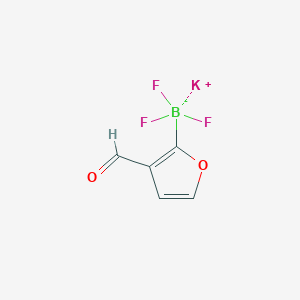

4,5-Dichloro-2-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4HCl2FN2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and one fluorine atom attached to the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluoropyrimidine typically involves the reaction of 5-fluorouracil with trichloroethylene and triphosgene in the presence of a tertiary amine catalyst. The reaction is carried out at room temperature, followed by a reflux reaction for 2 to 24 hours. After the reaction, the mixture is distilled to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure efficient production. The final product is typically purified through distillation and crystallization techniques to achieve a purity of over 98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4,5-Dichlor-2-fluorpyrimidin durchläuft verschiedene chemische Reaktionen, darunter Substitutionsreaktionen mit Alkoxiden, Phenolen sowie aromatischen und heterozyklischen Aminen . Diese Reaktionen führen häufig zur Ersetzung von Chloratomen durch andere funktionelle Gruppen.

Häufige Reagenzien und Bedingungen:

Alkoxide: Natriummethoxid in Methanol wird häufig für Substitutionsreaktionen verwendet.

Phenole: Reaktionen mit Phenolen werden typischerweise in Gegenwart von Kaliumcarbonat durchgeführt.

Aromatische und heterozyklische Amine: Diese Reaktionen werden durchgeführt, indem die Verbindung mit einem Überschuss der entsprechenden Amine erhitzt wird.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrimidine, wie z. B. 2-Chlor-4-alkoxy-5-fluorpyrimidine und 2,4-Dialkoxy-5-fluorpyrimidine .

Wissenschaftliche Forschungsanwendungen

4,5-Dichlor-2-fluorpyrimidin wird aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung ausgiebig eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Es wird beim Studium der Enzyminhibition und Proteininteraktionen verwendet.

Industrie: Es wird bei der Produktion von Agrochemikalien und anderen industriellen Chemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4,5-Dichlor-2-fluorpyrimidin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Diese Hemmung kann verschiedene biochemische Pfade beeinflussen, was es zu einem wertvollen Werkzeug in der Medikamentenentwicklung und biochemischen Forschung macht .

Ähnliche Verbindungen:

- 2,4-Dichlor-5-fluorpyrimidin

- 2-Chlor-5-fluorpyrimidin

- 5-Chlor-2-fluorpyridin

- 2-Chlor-3-fluorpyridin

Vergleich: 4,5-Dichlor-2-fluorpyrimidin ist einzigartig aufgrund der spezifischen Positionierung seiner Chlor- und Fluoratome am Pyrimidinring. Diese einzigartige Struktur verleiht ihm besondere chemische Eigenschaften, wie z. B. Reaktivität und Stabilität, die es von anderen ähnlichen Verbindungen abheben. Zum Beispiel erhöht das Vorhandensein von Chlor- und Fluoratomen seine Elektronenentzugsfähigkeit, wodurch es in Substitutionsreaktionen reaktiver wird als seine Analoga .

Wirkmechanismus

The mechanism of action of 4,5-Dichloro-2-fluoropyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug development and biochemical research .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichloro-5-fluoropyrimidine

- 2-Chloro-5-fluoropyrimidine

- 5-Chloro-2-fluoropyridine

- 2-Chloro-3-fluoropyridine

Comparison: 4,5-Dichloro-2-fluoropyrimidine is unique due to the specific positioning of its chlorine and fluorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. For instance, the presence of both chlorine and fluorine atoms enhances its electron-withdrawing capability, making it more reactive in substitution reactions compared to its analogs .

Eigenschaften

IUPAC Name |

4,5-dichloro-2-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2/c5-2-1-8-4(7)9-3(2)6/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBORVHPHDARURE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596047 |

Source

|

| Record name | 4,5-Dichloro-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112251-53-3 |

Source

|

| Record name | 4,5-Dichloro-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)

![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)